molecular formula C17H17FN2O B2780819 2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol CAS No. 912902-04-6

2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol

Cat. No. B2780819
CAS RN: 912902-04-6
M. Wt: 284.334
InChI Key: CLZKFVYXFQNXRD-UHFFFAOYSA-N
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Description

The compound “2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol” is a complex organic molecule that contains a benzimidazole moiety. Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is known for its broad range of chemical and biological properties .

Scientific Research Applications

DNA Binding and Cytotoxicity in Cancer Cells

Benzimidazole containing compounds, including those similar to 2-{1-[(4-Fluorophenyl)methyl]benzimidazol-2-yl}propan-2-ol, have been synthesized and studied for their DNA binding capabilities and cytotoxic effects on various cancer cell lines. Such compounds have demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines, suggesting their potential as antitumor agents (Paul et al., 2015).

Catalytic Use in Transfer Hydrogenation

Research has explored the use of compounds like this compound in catalysis, specifically in transfer hydrogenation reactions. These compounds have shown high efficiency as catalysts in the transfer hydrogenation of various ketones, with excellent conversions up to 99% (Aydemir et al., 2014).

Synthesis and Antitumor Evaluation

Benzimidazole derivatives, including those related to this compound, have been synthesized and evaluated for their antitumor properties. These compounds have shown significant antiproliferative activity on various tumor cell lines, indicating their potential as anticancer agents (Hranjec et al., 2010).

Synthesis and Antioxidant Activity

Studies have been conducted on the synthesis and antioxidant activity of benzimidazole derivatives. These compounds, including 2-methyl benzimidazole which is structurally related to the subject compound, have shown potential as antioxidants, highlighting their possible use in medicinal and pharmaceutical applications (Saini et al., 2016).

Radiosynthesis and Clinical Applications

Compounds like this compound have been explored in the radiosynthesis of clinical radiotracers. For example, [18F]FMISO and [18F]PM-PBB3, which include the 3-fluoro-2-hydroxypropyl moiety, are clinically used radiotracers for imaging hypoxia and tau pathology, respectively (Ohkubo et al., 2021).

properties

IUPAC Name

2-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O/c1-17(2,21)16-19-14-5-3-4-6-15(14)20(16)11-12-7-9-13(18)10-8-12/h3-10,21H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZKFVYXFQNXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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